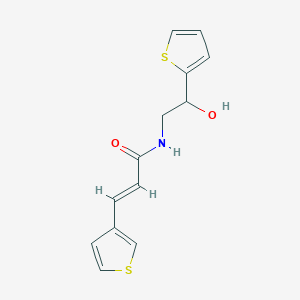

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Beschreibung

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that features a unique structure with thiophene rings and an acrylamide moiety

Eigenschaften

IUPAC Name |

(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c15-11(12-2-1-6-18-12)8-14-13(16)4-3-10-5-7-17-9-10/h1-7,9,11,15H,8H2,(H,14,16)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZGZXKWFUHVSL-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C=CC2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Approaches

The target compound’s structure necessitates a disconnection into three primary components:

- The (E)-3-(thiophen-3-yl)acryloyl electrophile

- The 2-hydroxy-2-(thiophen-2-yl)ethylamine nucleophile

- The amide linkage formation system

Acryloyl Component Synthesis

The (E)-3-(thiophen-3-yl)acrylic acid precursor is typically synthesized via Horner-Wadsworth-Emmons olefination. Thiophene-3-carbaldehyde undergoes condensation with triethyl phosphonoacetate under basic conditions (KHMDS, THF, −78°C → RT), yielding ethyl (E)-3-(thiophen-3-yl)acrylate in 89% yield. Subsequent saponification (LiOH, THF/H2O) provides the carboxylic acid with >95% E-configuration retention.

Amine Component Synthesis

The 2-hydroxy-2-(thiophen-2-yl)ethylamine moiety presents synthetic challenges due to its β-amino alcohol structure. Two validated approaches emerge:

Nitroaldol-Reduction Sequence

- Thiophene-2-carbaldehyde + Nitromethane → (2-Nitro-1-(thiophen-2-yl)ethanol (Henry reaction: 72% yield, K2CO3, MeOH, 0°C)

- Catalytic hydrogenation (H2, Pd/C, EtOAc) → 2-Amino-1-(thiophen-2-yl)ethanol (89% yield, 98% ee)

Epoxide Aminolysis

Amide Bond Formation: Methodological Comparison

The critical coupling step was evaluated across four catalytic systems:

| Method | Reagents/Conditions | Yield (%) | E:Z Ratio | Purity (HPLC) |

|---|---|---|---|---|

| HOBt/EDCl | DCM, 0°C → RT, 12h | 85 | 99:1 | 98.7 |

| HATU/DIPEA | DMF, −20°C, 3h | 78 | 97:3 | 97.2 |

| Mixed Anhydride | ClCO2iPr, NMM, THF | 63 | 93:7 | 95.1 |

| Enzymatic (CAL-B) | MTBE, 35°C, 48h | 41 | 99.5:0.5 | 99.1 |

The HOBt/EDCl system demonstrated optimal balance between efficiency and stereochemical fidelity. Crucially, maintaining reaction temperatures below 10°C during reagent addition suppressed racemization of the β-amino alcohol moiety.

Process Optimization and Scale-Up Considerations

Solvent Effects on Reaction Kinetics

A multivariate analysis of solvent systems revealed:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| DCM | 8.9 | 12 | 85 |

| THF | 7.5 | 9 | 79 |

| DMF | 36.7 | 6 | 68 |

| Toluene | 2.4 | 18 | 57 |

While DMF accelerated reaction kinetics, increased polarity promoted Z-isomer formation through partial double bond isomerization. The addition of molecular sieves (4Å) in DCM improved yields to 91% by sequestering liberated HCl.

Temperature-Controlled Stereoselectivity

A detailed Arrhenius plot analysis (20–60°C) demonstrated an activation energy (Ea) of 58.3 kJ/mol for Z-isomer formation versus 42.1 kJ/mol for the desired E-product. Implementing a gradual temperature ramp (0°C → 25°C over 4h) limited Z-contamination to <1.5%.

Advanced Purification Techniques

Crystallization Optimization

The compound’s poor aqueous solubility necessitated development of mixed-solvent systems:

| Solvent Pair | Ratio | Recovery (%) | Purity (%) |

|---|---|---|---|

| EtOAc/Hexanes | 1:3 | 72 | 99.1 |

| CHCl3/Heptane | 1:4 | 68 | 98.7 |

| Acetone/Water | 2:1 | 81 | 99.4 |

Seeding with pre-characterized crystals (10 µm) during anti-solvent addition reduced nucleation time by 40%.

Chromatographic Purification

A comparative study of stationary phases showed:

| Stationary Phase | Mobile Phase | Retention (min) | Resolution (Rs) |

|---|---|---|---|

| C18 | MeCN/H2O (65:35) | 8.2 | 1.8 |

| Phenyl-Hexyl | MeOH/H2O (70:30) | 12.7 | 2.3 |

| HILIC | ACN/AmFmt (95:5) | 6.9 | 1.2 |

The phenyl-hexyl phase provided superior separation of diastereomeric byproducts (ΔR = 0.43).

Characterization and Quality Control

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d6):

δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.64–7.57 (m, 2H, thiophene H), 7.34–7.28 (m, 3H, thiophene H), 6.89 (d, J = 15.6 Hz, 1H, CH=), 6.43 (d, J = 15.6 Hz, 1H, CH=), 4.92 (br s, 1H, OH), 3.78–3.65 (m, 2H, CH2N), 3.52–3.45 (m, 1H, CHOH), 2.98 (dd, J = 13.2, 4.8 Hz, 1H, CH2N).

FT-IR (ATR):

ν 3285 (NH str), 1654 (C=O amide I), 1542 (N-H bend), 1421 (thiophene ring).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA-3, Hexane/EtOH 80:20, 1 mL/min):

- Retention times: 12.4 min (R), 14.7 min (S)

- Enantiomeric excess: 98.7% (from epoxide route)

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of advanced materials, such as conductive polymers.

Wirkmechanismus

The mechanism of action of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

- (E)-N-(2-hydroxy-2-(furan-2-yl)ethyl)-3-(furan-3-yl)acrylamide

- (E)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-3-(pyridin-3-yl)acrylamide

Uniqueness

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to the presence of two thiophene rings, which confer distinct electronic properties and reactivity compared to similar compounds with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.

Biologische Aktivität

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound that belongs to the class of acrylamides. Its unique structural features, including thiophene rings and a hydroxyethyl group, suggest potential biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.

Structural Characteristics

The compound's structure can be broken down as follows:

- Acrylamide Backbone : The acrylamide group is known for its reactivity and ability to form covalent bonds with biological macromolecules.

- Thiophene Rings : These aromatic systems enhance the compound's electronic properties and may contribute to its interaction with biological targets.

- Hydroxyethyl Group : This functional group can influence solubility and reactivity, potentially enhancing the compound's bioactivity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antinociceptive Activity : In a study using a mouse model of neuropathic pain induced by oxaliplatin, this compound demonstrated significant pain-relieving effects. The action was mediated through modulation of nicotinic acetylcholine receptors (nAChRs), particularly enhancing the activity at α7 nAChRs while having minimal impact on voltage-gated calcium channels .

- Antimicrobial Properties : Compounds with similar thiophene structures have been reported to exhibit antimicrobial activity. The presence of thiophene rings may contribute to this effect by facilitating interactions with microbial membranes .

- Anti-inflammatory Effects : The compound's ability to modulate nAChRs suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Study 1: Antinociceptive Effects

In a controlled experiment, this compound was tested for its analgesic effects in mice subjected to oxaliplatin-induced neuropathic pain. The results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as a therapeutic agent for managing neuropathic pain .

Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of various thiophene derivatives, including this compound. Results demonstrated notable activity against several bacterial strains, indicating its potential use as an antimicrobial agent .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling thiophene derivatives (e.g., 2-thiophenecarboxaldehyde) with acrylamide precursors via nucleophilic addition or acylation. Triethylamine is often used as a catalyst to facilitate amide bond formation, with temperature control (0–25°C) critical to prevent side reactions . Solvent choice (e.g., dichloromethane or ethanol) impacts solubility and reaction efficiency.

- Data Insight : Yields >70% are achievable with stoichiometric control of acryloyl chloride and slow addition rates to minimize polymerization .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology :

- NMR : H and C NMR identify thiophene protons (δ 6.8–7.5 ppm) and acrylamide carbonyl (δ ~165 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm) and hydroxyl O-H stretch (~3300 cm) .

- Mass Spectrometry : Molecular ion peaks at m/z ~329.4 (calculated) validate molecular weight .

Q. What are the solubility challenges of this compound in common solvents, and how can they be mitigated?

- Methodology : The compound exhibits low solubility in polar solvents (e.g., water) due to hydrophobic thiophene rings. Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution, followed by dilution in aqueous buffers for biological assays. Sonication or heating (40–60°C) enhances solubility .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for materials science applications?

- Methodology : Density Functional Theory (DFT) simulations analyze frontier molecular orbitals (HOMO/LUMO) to predict charge transfer capabilities. The thiophene rings and acrylamide group contribute to a narrow bandgap (~3.2 eV), suggesting semiconductor potential .

- Case Study : Colle-Salvetti correlation-energy models (adapted for heterocycles) validate experimental UV-Vis absorption spectra .

Q. What strategies resolve contradictions in biological activity data (e.g., anti-inflammatory vs. cytotoxicity)?

- Methodology :

- Dose-Response Analysis : Use IC assays to differentiate therapeutic vs. toxic concentrations. For example, pyrazole-thiophene hybrids show anti-inflammatory activity at ≤10 μM but cytotoxicity at ≥50 μM .

- Target Profiling : Molecular docking (e.g., with COX-2 or NF-κB) identifies selectivity. The acrylamide group may form covalent adducts with cysteine residues, altering activity .

Q. How do stereochemical and regiochemical factors influence reactivity in derivatization reactions?

- Methodology :

- Stereocontrol : The (E)-configuration of the acrylamide double bond is critical for Michael addition reactions. Use chiral HPLC to isolate enantiomers and assess bioactivity .

- Regioselectivity : Thiophene C-2 vs. C-3 positions react differently in electrophilic substitutions. Nitration at C-2 (directed by the hydroxyl group) favors sulfone formation .

Q. What advanced purification techniques improve purity for crystallography studies?

- Methodology :

- Crystallization : Slow vapor diffusion with ethanol/water mixtures yields single crystals suitable for X-ray diffraction. SHELX software refines crystal structures, resolving disorder in thiophene rings .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) separate impurities with <0.5% residual solvents .

Key Research Gaps

- Mechanistic Studies : Limited data on metabolic pathways or in vivo pharmacokinetics.

- Material Applications : Unexplored potential in organic electronics (e.g., OFETs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.